molecular formula C5H7N5OS B12573119 N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide

Cat. No.: B12573119
M. Wt: 185.21 g/mol
InChI Key: RWXFIENHAMQGAV-UHFFFAOYSA-N
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Description

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide is a heterocyclic compound that features a tetrazine ring substituted with a methylthio group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide typically involves the reaction of 3,6-bis(methylthio)-1,2,4,5-tetrazine with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(6-Methylthio-1,2,4,5-tetrazine-3-yl)acetamide involves its ability to participate in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows for the rapid and specific labeling of biomolecules, making it useful in various imaging and diagnostic applications[4][4]. The tetrazine ring acts as a reactive site, interacting with strained alkenes or alkynes to form stable adducts[4][4].

Properties

Molecular Formula

C5H7N5OS

Molecular Weight

185.21 g/mol

IUPAC Name

N-(6-methylsulfanyl-1,2,4,5-tetrazin-3-yl)acetamide

InChI

InChI=1S/C5H7N5OS/c1-3(11)6-4-7-9-5(12-2)10-8-4/h1-2H3,(H,6,7,8,11)

InChI Key

RWXFIENHAMQGAV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(N=N1)SC

Origin of Product

United States

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